molecular formula C16H12N2O4 B2432207 2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid CAS No. 688774-48-3

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid

Cat. No. B2432207
CAS RN: 688774-48-3
M. Wt: 296.282
InChI Key: OBWQHHQCSSRDQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid” is a chemical compound with the molecular formula C16H12N2O4 . It is a type of quinazoline derivative .


Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its molecular formula C16H12N2O4 . It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been used in the synthesis of 1, 2, 4 triazole derivatives, showing potential in biological activities (Havaldar & Patil, 2008).

Utility in Heterocyclic Nitrogen Compounds

  • It has been utilized in synthesizing various heterocycles like triazole, oxadiazole, pyrazole, phthalazine, and indol-2-one (Hassan et al., 2013).

Chemical Synthesis Studies

  • Research has been conducted on synthesizing related chemical structures and esters, contributing to the understanding of its chemical properties (Süsse & Johne, 1987).

Anticonvulsant Activity

  • Studies include synthesizing derivatives for potential anticonvulsant activity, highlighting its relevance in pharmacology (El Kayal et al., 2019).

Metal Complex Synthesis and Biological Application

  • The compound has been used in synthesizing metal complexes, which were then tested for antimicrobial activities (Hussien et al., 2017).

Anticancer Agent Synthesis

  • It served as a precursor in synthesizing compounds that exhibited anti-proliferative and antioxidant activities against cancer cell lines (Awad et al., 2018).

Antimicrobial Activity Studies

  • The derivative compounds have been evaluated for their antimicrobial properties against various microbial strains (Chaitanya et al., 2017).

Stability Under Stressful Conditions

  • Research on the stability of related substances under stressful conditions, contributing to pharmaceutical development (Gendugov et al., 2021).

Future Directions

The future directions for research on “2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic Acid” and other quinazoline derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by quinazoline derivatives , they could be potential candidates for drug development.

properties

IUPAC Name

2-[4-(2,4-dioxo-1H-quinazolin-3-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14(20)9-10-5-7-11(8-6-10)18-15(21)12-3-1-2-4-13(12)17-16(18)22/h1-8H,9H2,(H,17,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWQHHQCSSRDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.